molecular formula C18H24ClN3O B12749871 Ipconazole, (1R,2S,5S)-rel- CAS No. 115937-89-8

Ipconazole, (1R,2S,5S)-rel-

Cat. No.: B12749871
CAS No.: 115937-89-8
M. Wt: 333.9 g/mol
InChI Key: QTYCMDBMOLSEAM-RYQLBKOJSA-N
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Description

Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic fungicide, meaning it is absorbed by plants and provides internal protection against a wide range of fungal pathogens. The compound is known for its effectiveness in controlling diseases in cereals, soybeans, and other crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ipconazole, ct- is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.

    Introduction of the chlorobenzyl group: This step involves the reaction of the triazole intermediate with a chlorobenzyl halide under basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the ipconazole structure.

Industrial Production Methods

Industrial production of ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of the triazole and chlorobenzyl intermediates are synthesized.

    Reaction optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

    Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ipconazole, ct- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ipconazole.

Scientific Research Applications

Ipconazole, ct- has several scientific research applications:

    Agriculture: It is widely used as a fungicide to protect crops from fungal diseases.

    Biology: Studies have shown that ipconazole can affect cellular processes in fungi, making it a useful tool for studying fungal biology.

    Medicine: Research is ongoing to explore the potential use of ipconazole in treating fungal infections in humans.

    Industry: The compound is used in the formulation of various agricultural products and seed treatments.

Mechanism of Action

Ipconazole, ct- exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.

Comparison with Similar Compounds

Ipconazole, ct- is structurally similar to other triazole fungicides, such as:

  • Tebuconazole
  • Propiconazole
  • Flutriafol

Uniqueness

Ipconazole, ct- is unique in its high efficacy and broad-spectrum activity against a wide range of fungal pathogens. It also has a favorable environmental profile, with low toxicity to non-target organisms.

Properties

CAS No.

115937-89-8

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1

InChI Key

QTYCMDBMOLSEAM-RYQLBKOJSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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